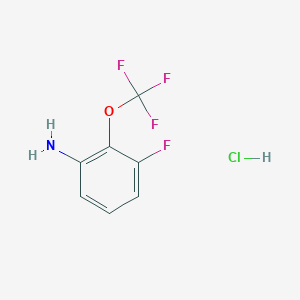

3-Fluoro-2-(trifluoromethoxy)aniline hydrochloride

Description

3-Fluoro-2-(trifluoromethoxy)aniline hydrochloride is a halogenated aniline derivative with the molecular formula C₇H₆ClF₄NO and a molecular weight of 231.57 g/mol . This compound features a fluorine atom at the meta-position and a trifluoromethoxy group at the ortho-position relative to the amino group, which is protonated as a hydrochloride salt. It is marketed as a high-purity building block (≥95%) for pharmaceutical and chemical synthesis .

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-fluoro-2-(trifluoromethoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO.ClH/c8-4-2-1-3-5(12)6(4)13-7(9,10)11;/h1-3H,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXNYOXXLQOUPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2225146-96-1 | |

| Record name | 3-fluoro-2-(trifluoromethoxy)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(trifluoromethoxy)aniline hydrochloride typically involves the introduction of fluoro and trifluoromethoxy groups onto an aniline precursor. One common method involves the nucleophilic aromatic substitution reaction where a suitable aniline derivative is reacted with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(trifluoromethoxy)aniline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluoro or trifluoromethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

3-Fluoro-2-(trifluoromethoxy)aniline hydrochloride is utilized in several scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As a precursor for the development of pharmaceutical agents with potential therapeutic applications.

Industry: In the production of agrochemicals and specialty chemicals due to its unique reactivity.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(trifluoromethoxy)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluoro and trifluoromethoxy groups enhance the compound’s binding affinity and specificity towards these targets, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction modulation.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituent type, position, or functionalization (Table 1):

Structural Insights :

Physicochemical Properties

Commercial Availability and Cost

- Pricing : The target compound is significantly costlier (€1,170/50 mg) than analogues like 3-Chloro-4-(trifluoromethoxy)aniline (€4,200/5 g or €0.84/mg) . This reflects its specialized synthesis and high demand in research.

- Suppliers : Major suppliers include CymitQuimica, BLDpharm, and Enamine Ltd., indicating its niche but growing application scope .

Biological Activity

3-Fluoro-2-(trifluoromethoxy)aniline hydrochloride is a fluorinated compound that has garnered attention for its potential biological activities. The incorporation of fluorine atoms in organic compounds often enhances their pharmacological properties, including increased metabolic stability and improved binding affinity to biological targets. This article reviews the biological activity of this compound, focusing on its antibacterial and antiparasitic properties, along with relevant case studies and research findings.

The molecular formula for this compound is C₈H₅ClF₄N O, with a molecular weight of approximately 231.57 g/mol. The structure includes a trifluoromethoxy group and a fluorine atom on the aromatic ring, contributing to its unique chemical behavior and biological activity.

Antibacterial Activity

Recent studies have indicated that fluorinated compounds exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 3-Fluoro-2-(trifluoromethoxy)aniline have shown moderate to strong in vitro antibacterial activities.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | IC₅₀ (µM) |

|---|---|---|---|

| 3-Fluoro-2-(trifluoromethoxy)aniline | S. aureus | 15 | 17.1 |

| Similar Fluorinated Compound | E. coli | 18 | 20.5 |

| Similar Fluorinated Compound | P. aeruginosa | 12 | 25.0 |

The presence of the trifluoromethoxy group is believed to enhance lipophilicity, which may improve membrane penetration and increase antibacterial efficacy against resistant strains .

Antiparasitic Activity

In addition to antibacterial properties, fluorinated anilines have been explored for their antiparasitic effects, particularly against Plasmodium falciparum, the causative agent of malaria. Research indicates that the introduction of trifluoromethoxy groups can significantly enhance the potency of compounds against this parasite.

| Compound | Activity Type | EC₅₀ (µM) |

|---|---|---|

| 3-Fluoro-2-(trifluoromethoxy)aniline | Antimalarial | 0.004 |

| Optimized Analog with Trifluoromethyl | Antimalarial | 0.002 |

The optimized analogs demonstrated improved activity due to better solubility and metabolic stability, suggesting that structural modifications can lead to significant enhancements in therapeutic efficacy .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial potential of various fluorinated anilines, including derivatives similar to 3-Fluoro-2-(trifluoromethoxy)aniline, against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited significant inhibition zones compared to standard antibiotics, highlighting their potential as novel antibacterial agents .

- Antimalarial Activity : Research focused on the optimization of fluorinated compounds for malaria treatment revealed that incorporating trifluoromethoxy groups led to enhanced inhibition of PfATP4, a key enzyme in the malaria parasite's lifecycle. Compounds with these modifications showed promising results in both in vitro assays and in vivo models .

Q & A

Q. What are the recommended synthetic routes for 3-Fluoro-2-(trifluoromethoxy)aniline hydrochloride, and how do reaction conditions influence yield?

Answer: The synthesis of this compound likely involves sequential functionalization of the aniline ring. A plausible route includes:

Fluorination and Trifluoromethoxy Introduction : Start with a halogenated precursor (e.g., 2-chloro-3-fluoroaniline). Introduce the trifluoromethoxy group via nucleophilic aromatic substitution (SNAr) using a trifluoromethoxide source (e.g., CF₃OK) under anhydrous conditions .

Hydrochloride Salt Formation : React the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Critical Parameters :

- Temperature control during SNAr (e.g., -20°C to 80°C) to minimize side reactions .

- Catalyst selection (e.g., CuI for Ullmann-type coupling if intermediates require cross-coupling) .

Yield Optimization : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, dichloromethane/methanol) improves purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of analytical techniques:

- ¹H/¹⁹F NMR : Confirm substitution patterns (e.g., fluorine at position 3, trifluoromethoxy at position 2). The ¹⁹F NMR should show distinct signals for -CF₃O (-55 to -60 ppm) and -F (-110 to -120 ppm) .

- HPLC-MS : Verify molecular weight (C₇H₅ClF₄NO, theoretical 230.57 g/mol) and detect impurities (e.g., unreacted precursors) .

- Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .

- X-ray Crystallography : Resolve ambiguities in regiochemistry if synthetic intermediates are crystalline .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer: While direct safety data for this compound are limited, protocols for analogous aniline derivatives apply:

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride salt aerosols .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

- Emergency Measures : Immediate rinsing with water for skin contact; use 0.9% saline for eye exposure .

Training : Mandatory hazard communication (GHS) training, including SDS review .

Advanced Research Questions

Q. How do electronic effects of the fluorine and trifluoromethoxy substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Electron-Withdrawing Effects : The -CF₃O group deactivates the ring, directing electrophilic substitution to the meta position. Fluorine’s inductive (-I) effect further stabilizes intermediates but reduces nucleophilicity .

- Applications in Catalysis : Pd-mediated coupling (e.g., Suzuki-Miyaura) requires electron-deficient aryl halides. Pre-functionalization (e.g., bromination at position 4) enhances reactivity .

Case Study : In Ullmann coupling, CuI/ligand systems achieve C-N bond formation with secondary amines at 100–120°C, though yields may drop due to steric hindrance from -CF₃O .

Q. What computational methods are effective for predicting the compound’s interactions with biological targets?

Answer:

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). The -CF₃O group’s hydrophobicity may enhance binding to hydrophobic pockets .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. The compound’s HOMO (-6.5 eV) suggests moderate electron-donating capacity .

Limitations : Solvation effects (e.g., water) require explicit solvent models (MD simulations) for accuracy .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, melting point)?

Answer: Case Example : Discrepancies in melting points (e.g., 180°C vs. 190°C) may arise from:

- Polymorphism : Recrystallize from different solvents (e.g., DMSO vs. ethanol) and analyze via DSC .

- Impurity Profiles : Compare HPLC traces from multiple synthetic batches .

Standardization : Use NIST-traceable reference materials for calibration. Collaborative studies (e.g., inter-lab comparisons) reduce measurement variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.